1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine
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Description
1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is a useful research compound. Its molecular formula is C11H16N6O2S and its molecular weight is 296.35. The purity is usually 95%.
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Biological Activity
The compound 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine (CAS Number: 2198365-17-0) is a novel heterocyclic compound that combines pyrazole, sulfonyl, triazole, and piperidine moieties. This unique structure suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula: C11H16N6O2S
- Molecular Weight: 296.35 g/mol
- Purity: Typically ≥ 95%
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common route includes:
- Preparation of the Pyrazole Derivative: Starting with appropriate hydrazones and carbonyl compounds.
- Sulfonylation: Introducing the sulfonyl group to form the pyrazole sulfonamide.
- Piperidine Formation: Cyclization to form the piperidine ring.
- Triazole Formation: Utilizing azides and alkynes in a copper-catalyzed cycloaddition reaction.
Biological Activity Overview
The biological activities of this compound can be categorized as follows:
Antimicrobial Activity
Research indicates that compounds containing triazole and pyrazole moieties exhibit significant antimicrobial properties. For instance:
- Triazoles have been documented to possess antifungal activity against various pathogens.
- Pyrazoles have shown antibacterial properties in preliminary studies.
Anticancer Potential
The structural components of this compound suggest potential anticancer activity:
- Triazoles are known for their antiproliferative effects against cancer cell lines.
- The sulfonamide group may enhance the binding affinity to target proteins involved in cancer progression.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition: The compound may inhibit specific enzymes that are crucial for microbial survival or cancer cell proliferation.
- Receptor Interaction: Binding to cellular receptors may modulate signaling pathways associated with inflammation and tumor growth.
Case Studies and Research Findings
Properties
IUPAC Name |
1-(1-methylpyrazol-4-yl)sulfonyl-4-(triazol-2-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O2S/c1-15-9-11(8-14-15)20(18,19)16-6-2-10(3-7-16)17-12-4-5-13-17/h4-5,8-10H,2-3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYURZJMXGYPEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCC(CC2)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.